Dstbulet
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Overview
Description
DSTBULET, also known as Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr, is a synthetic linear hexapeptide. It is known for its high affinity and selectivity for delta-opioid receptors. The compound is a derivative of DSLET, with the addition of a bulky tert-butyl group, which enhances its selectivity and binding properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DSTBULET involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The tert-butyl group is introduced to the serine residue to enhance the compound’s selectivity .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: DSTBULET undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the tyrosine residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds, although these are less common.
Substitution: The tert-butyl group can be substituted under acidic conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced peptide fragments.
Substitution: Derivatives with different substituents replacing the tert-butyl group.
Scientific Research Applications
DSTBULET has a wide range of applications in scientific research:
Chemistry: Used as a probe in binding studies to understand the interaction with delta-opioid receptors.
Biology: Helps in studying the physiological roles of delta-opioid receptors in various biological processes.
Medicine: Potential therapeutic applications in pain management due to its high affinity for delta-opioid receptors.
Industry: Utilized in the development of new analgesic drugs and in pharmacological research
Mechanism of Action
DSTBULET exerts its effects by binding to delta-opioid receptors, which are G-protein-coupled receptors. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release and the inhibition of pain signals. The molecular targets include the delta-opioid receptors, and the pathways involved are primarily related to pain modulation and analgesia .
Comparison with Similar Compounds
DSLET: The parent compound of DSTBULET, with a similar structure but lacking the tert-butyl group.
DPDPE: A cyclic enkephalin with high selectivity for delta-opioid receptors.
DPLPE: Another cyclic enkephalin with similar properties to DPDPE.
Comparison: this compound stands out due to its enhanced selectivity and binding affinity for delta-opioid receptors, attributed to the presence of the tert-butyl group. This makes it a more potent and selective probe for studying delta-opioid receptors compared to DSLET, DPDPE, and DPLPE .
Properties
CAS No. |
110786-67-9 |
---|---|
Molecular Formula |
C37H54N6O10 |
Molecular Weight |
742.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C37H54N6O10/c1-21(2)16-27(35(50)43-31(22(3)44)36(51)52)41-34(49)28(18-23-10-8-7-9-11-23)40-30(46)19-39-33(48)29(20-53-37(4,5)6)42-32(47)26(38)17-24-12-14-25(45)15-13-24/h7-15,21-22,26-29,31,44-45H,16-20,38H2,1-6H3,(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,43,50)(H,51,52)/t22-,26+,27+,28+,29-,31+/m1/s1 |
InChI Key |
DOMQMNWQZKXZCU-GUVNKXFDSA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Key on ui other cas no. |
111035-56-4 |
sequence |
YXGFLT |
Synonyms |
(Ser(2)(O-t-butyl)-Leu(5))enkephalyl-Thr(6) DSTBULET Leu(5) enkephalin, Ser(2)(O-tert-butyl)-Thr(6) Tyr-Ser(O-tert-Bu)-Gly-Phe-Leu-Thr tyrosyl-seryl(O-tert-butyl)-glycyl-phenylalanyl-leucyl-threonine |
Origin of Product |
United States |
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